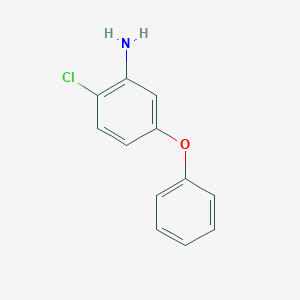

2-Chloro-5-phenoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

2-chloro-5-phenoxyaniline |

InChI |

InChI=1S/C12H10ClNO/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h1-8H,14H2 |

InChI Key |

JTFKLSFOJWYTIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

2-Chloro-5-phenoxyaniline: Technical Profile & Synthesis Guide

Executive Summary

2-Chloro-5-phenoxyaniline (CAS 74865-98-8 ) is a specialized halogenated diaryl ether amine used primarily as a scaffold in medicinal chemistry, specifically in the development of BET (Bromodomain and Extra-Terminal) family inhibitors for oncology.

CRITICAL DIFFERENTIATION: Researchers must distinguish this compound from its more common isomer, 5-Chloro-2-phenoxyaniline (CAS 93-67-4 ), which is widely used as a dye intermediate (e.g., for Acid Red 249). The structural difference lies in the relative positions of the chloro and phenoxy substituents:

-

Target (CAS 74865-98-8): Chlorine is ortho to the amine; Phenoxy is meta to the amine (para to chlorine).

-

Isomer (CAS 93-67-4): Phenoxy is ortho to the amine; Chlorine is meta to the amine.

This guide details the physicochemical profile, chemoselective synthesis, and handling protocols for the This compound isomer.

Chemical Identity & Physicochemical Profile[1][2][3][4]

| Property | Specification |

| CAS Number | 74865-98-8 |

| IUPAC Name | This compound |

| Synonyms | 3-Amino-4-chlorophenyl phenyl ether; Benzenamine, 2-chloro-5-phenoxy- |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| SMILES | Nc1cc(Oc2ccccc2)ccc1Cl |

| Physical State | Solid (Off-white to pale brown crystalline powder) |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate; Insoluble in Water |

| Predicted pKa | ~3.0 (Conjugate acid of aniline) |

Synthetic Routes & Process Chemistry

The synthesis of this compound requires a chemoselective approach to install the phenoxy group while preserving the primary amine and the chlorine substituent. The most robust method involves a Copper-Catalyzed Ullmann-Type O-Arylation .

Retrosynthetic Logic

Direct chlorination of 3-phenoxyaniline often yields mixtures of isomers. Therefore, the preferred route builds the ether linkage on a pre-halogenated scaffold.

-

Starting Material: 3-Amino-4-chlorophenol.

-

Coupling Partner: Iodobenzene.

-

Key Challenge: Chemoselectivity between the hydroxyl (-OH) and amino (-NH₂) groups.

-

Solution: Exploiting the higher acidity of the phenol (pKa ~10) vs. the aniline (pKa ~30) allows for selective deprotonation and O-arylation using a mild base and copper catalyst.

Experimental Protocol (Self-Validating)

Reaction: 3-Amino-4-chlorophenol + Ph-I

Reagents:

-

3-Amino-4-chlorophenol (1.0 equiv)

-

Iodobenzene (1.2 equiv)

-

Copper(I) Iodide (CuI) (0.05 equiv)

-

Picolinic Acid (Ligand) (0.1 equiv)

-

Potassium Phosphate (

) (2.0 equiv) -

Solvent: Dimethyl Sulfoxide (DMSO) (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen or argon.

-

Charging: Add 3-Amino-4-chlorophenol (2.0 g, 13.93 mmol),

(5.91 g, 27.9 mmol), CuI (133 mg, 0.697 mmol), and Picolinic acid (171 mg, 1.393 mmol). -

Solvation: Add anhydrous DMSO (28 mL). Stir to ensure a homogeneous suspension.

-

Initiation: Add Iodobenzene (3.41 g, 16.72 mmol) via syringe.

-

Reaction: Heat the mixture to 90°C under an inert atmosphere. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. Reaction typically completes in 12–24 hours.

-

Work-up:

-

Cool to room temperature.

-

Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine (2 x 50 mL) to remove residual DMSO.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

-

Validation: Confirm structure via ¹H NMR.

-

Diagnostic Signal: The proton ortho to the Cl and meta to the amine will show distinct coupling patterns compared to the starting phenol.

-

Synthesis Workflow Diagram

Figure 1: Chemoselective synthesis of this compound via Cu-catalyzed Ullmann coupling.

Functional Applications in Drug Discovery

BET Bromodomain Inhibition

This compound serves as a critical "head group" or scaffold in the synthesis of inhibitors for BET proteins (BRD2, BRD3, BRD4).

-

Mechanism: The aniline nitrogen often acts as a linker attachment point, while the phenoxy and chloro-phenyl rings occupy hydrophobic pockets within the bromodomain binding site.

-

Therapeutic Relevance: BET inhibitors are currently under investigation for treating acute myeloid leukemia (AML) and NUT midline carcinoma by downregulating MYC transcription.

Piperlongumine Analogues

Research indicates the utility of this scaffold in generating analogues of Piperlongumine , a natural product with selective toxicity toward cancer cells. The 2-chloro-5-phenoxy motif modulates the electronic properties and metabolic stability of the resulting pharmacophore.

Safety & Handling (SDS Highlights)

While specific comprehensive toxicological data for this isomer is limited compared to its commercial counterparts, standard precautions for halogenated anilines apply.

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. |

| Irritation | H315/H319 | Causes skin irritation and serious eye irritation.[1][2][3][4] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2][3][4] |

| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects (Predicted). |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle strictly within a chemical fume hood to avoid inhalation of dust/vapors.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine function.

References

-

Albrecht, B. K., et al. (2015). Bromodomain inhibitors and uses thereof. Patent WO2015077636A2. (Describes the synthesis of this compound via Cu-catalyzed coupling).

-

Bioventures, LLC. (2011). Piperlongumine derivatives and medicinal composition. Patent CN102146054A. (Cites the compound in the context of cancer therapeutic analogues).

-

PubChem. (n.d.).[1] Compound Summary: 5-Chloro-2-phenoxyaniline (Isomer Comparison). National Library of Medicine. (Used for structural differentiation).

Sources

2-Chloro-5-phenoxyaniline structural elucidation and confirmation

An In-Depth Technical Guide to the Structural Elucidation and Confirmation of 2-Chloro-5-phenoxyaniline

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and confirmation of this compound, a key intermediate in various synthetic applications, including the pharmaceutical and dye industries.[1][2] This document is designed for researchers, analytical scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity and field-proven insights. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described analytical workflow constitutes a self-validating system for unambiguous molecular characterization.

Introduction: The Analytical Imperative

This compound (Figure 1) is a substituted aniline derivative whose structural integrity is paramount to the quality, safety, and efficacy of downstream products. The presence of two distinct aromatic rings linked by an ether bond, along with chloro and amine functional groups, presents a unique analytical challenge requiring a multi-technique approach for unequivocal confirmation. Aniline and its derivatives are foundational in the synthesis of numerous compounds, and their precise characterization is a non-negotiable aspect of quality control and regulatory compliance.[3] This guide outlines a logical and robust workflow, integrating spectroscopic and chromatographic techniques to build an unshakeable-evidence-based confirmation of the molecule's identity, purity, and structure.

Figure 1: Chemical Structure of this compound

A brief, descriptive caption.

Physicochemical Properties

A foundational step in any analysis is understanding the basic properties of the target compound. These values are critical for selecting appropriate analytical conditions, such as solvent choice and chromatographic methods.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀ClNO | [4] |

| Molecular Weight | 219.66 g/mol | [4] |

| CAS Number | 93-67-4 (for isomer 5-Chloro-2-phenoxyaniline) | [4] |

| Appearance | Typically a solid at room temperature | [5] |

| Canonical SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)N | [4] |

Note: Data is presented for the closely related isomer 5-Chloro-2-phenoxyaniline as a reference, as it is more widely documented.[4]

The Analytical Workflow: A Multi-Pronged Strategy

A robust structural elucidation is not a linear process but an integrated workflow where each technique provides a piece of the puzzle. The results are cross-validated to build a conclusive profile.

Workflow for Structural Elucidation.

Chromatographic Purity Assessment

Before investing time in detailed spectroscopic analysis, confirming the sample's purity is essential. The presence of significant impurities can confound spectral interpretation.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for determining the purity of non-volatile organic compounds. Its high resolution separates the main component from synthetic by-products, starting materials, and degradation products. A reversed-phase method is typically the first choice for molecules of intermediate polarity like this compound.

Experimental Protocol:

-

System Preparation: A standard HPLC system with a UV detector is used.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to ensure good peak shape for the amine.

-

Gradient Example: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm, where aromatic compounds typically absorb.

-

Sample Preparation: Prepare a stock solution of the sample in acetonitrile at ~1 mg/mL. Dilute to ~50 µg/mL with the initial mobile phase composition.

-

Injection: Inject 10 µL and record the chromatogram.

Trustworthiness: The purity is calculated as the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single, sharp, symmetrical peak, accounting for >98% of the total integrated area.

Spectroscopic Analysis: Deciphering the Molecular Blueprint

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[6] Each functional group absorbs IR radiation at a characteristic frequency, providing a "fingerprint" of the molecule's covalent bonds.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹.

-

Perform an automatic baseline correction and ATR correction using the instrument software.

Expected Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3300 | N-H Stretch (doublet) | Primary Amine (-NH₂) | The two peaks correspond to the symmetric and asymmetric stretching of the N-H bonds.[7] |

| 3100 - 3000 | C-H Stretch | Aromatic Rings | Characteristic of sp² C-H bonds in the phenyl and chlorophenyl rings. |

| 1620 - 1580 | C=C Stretch | Aromatic Rings | Strong absorptions indicating the presence of the aromatic frameworks. |

| 1260 - 1200 | C-O-C Stretch (asymmetric) | Aryl Ether | A strong, characteristic band confirming the ether linkage between the two rings. |

| 1330 - 1250 | C-N Stretch | Aromatic Amine | Confirms the attachment of the nitrogen atom to the aromatic ring. |

| 800 - 600 | C-Cl Stretch | Aryl Chloride | A strong band in the lower frequency region, indicative of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound and, through high-resolution instruments (HRMS), its elemental composition. The fragmentation pattern offers further structural clues, acting as a molecular puzzle to be pieced together.

Experimental Protocol (Electron Ionization - GC/MS):

-

Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC).[8]

-

Ionization: As the compound elutes from the GC column, it enters the ion source and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole).

-

Detection: Ions are detected, and a mass spectrum is generated.

Expected Data Interpretation:

-

Molecular Ion (M⁺): The primary goal is to identify the molecular ion peak. For C₁₂H₁₀ClNO, the expected m/z is ~219.

-

Isotopic Pattern: A critical self-validating feature is the chlorine isotope pattern. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two peaks for every chlorine-containing fragment: an M⁺ peak at m/z 219 and an M+2 peak at m/z 221, with a relative intensity ratio of approximately 3:1. This is a definitive confirmation of the presence of one chlorine atom.

-

Key Fragments: Fragmentation of phenoxy-containing compounds can be complex.[9] Expected fragments could arise from the cleavage of the ether bond or loss of HCl.

| m/z Value | Proposed Fragment | Significance |

| 219 / 221 | [C₁₂H₁₀ClNO]⁺ | Molecular Ion (M⁺) with characteristic 3:1 isotope ratio. |

| 184 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 126 | [C₆H₄ClN]⁺ | Fragment corresponding to the chlorophenylamine portion. |

| 77 | [C₆H₅]⁺ | Phenyl cation from the phenoxy group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR provides a count of unique carbon atoms.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for anilines as it allows for the observation of the -NH₂ protons, which can exchange in other solvents.

-

Analysis: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Data (in DMSO-d₆): The structure has 8 aromatic protons and 2 amine protons, which are expected to appear in distinct regions.

-

~7.4 - 6.8 ppm (m, 5H): Protons of the unsubstituted phenoxy ring.

-

~6.8 - 6.5 ppm (m, 3H): Protons of the substituted aniline ring. The specific splitting patterns (doublets, doublet of doublets) will depend on the precise coupling constants.

-

~5.1 ppm (s, 2H): The two protons of the primary amine (-NH₂). This peak will be broad and will disappear upon adding a drop of D₂O to the NMR tube (a confirmatory test).

Expected ¹³C NMR Data: The molecule has 12 carbon atoms in the aromatic rings. Due to symmetry in the phenoxy ring, fewer than 12 signals might be observed, but given the substitution pattern, all 12 are likely to be unique.

-

~160 - 140 ppm: Carbons attached to oxygen and nitrogen (C-O, C-N).

-

~135 - 115 ppm: Remaining aromatic carbons, including the carbon attached to chlorine (C-Cl).

Conclusion: Synthesizing the Evidence

The structural confirmation of this compound is achieved not by a single measurement but by the convergence of evidence from multiple, orthogonal techniques. A high-purity sample, confirmed by HPLC, should yield an IR spectrum showing characteristic amine, ether, and aryl halide absorptions. Its mass spectrum must display the correct molecular ion with the signature 3:1 (M⁺ / M+2) isotope pattern for a single chlorine atom. Finally, ¹H and ¹³C NMR spectra must account for every proton and carbon in the proposed structure, with chemical shifts and coupling patterns consistent with the electronic environment of the substituted aromatic rings. This comprehensive, self-validating workflow ensures the highest degree of confidence in the compound's identity, a critical requirement for its application in research and development.

References

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitroaniline. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-5-nitroaniline Safety and Hazards. PubChem. Retrieved from [Link]

-

ATB (Automated Topology Builder). (n.d.). 2-Chloro-5-nitroaniline. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-5-nitroaniline. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-phenoxyaniline. PubChem. Retrieved from [Link]

-

Chem-Net. (2026). Finding Reliable 5-Chloro-2-phenoxyaniline Suppliers: A Buyer's Checklist. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

MDPI. (n.d.). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Retrieved from [Link]

- Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. PMC. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. Retrieved from [Link]

-

Angene. (n.d.). 2-Chloro-5-Nitroaniline: A Key Intermediate for Color Forming Agents and Pharmaceutical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Negative ion mass spectra of some polychlorinated 2-phenoxyphenols. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystal structure and Hirshfeld-surface analysis of a monoclinic polymorph of 2-amino-5-chlorobenzophenone oxime at 90 K. Retrieved from [Link]

- Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cresset-group.com [cresset-group.com]

- 4. 5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Chloro-5-methoxyaniline 97 2401-24-3 [sigmaaldrich.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Negative ion mass spectra of some polychlorinated 2-phenoxyphenols - PMC [pmc.ncbi.nlm.nih.gov]

solubility and stability of 2-Chloro-5-phenoxyaniline in different solvents

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-5-phenoxyaniline

Foreword: Navigating the Landscape of a Novel Compound

For researchers and drug development professionals, understanding the fundamental physicochemical properties of a molecule is the bedrock of successful formulation and development. This guide focuses on this compound, a compound of interest in various chemical and pharmaceutical research domains. A comprehensive literature search reveals a scarcity of public data specifically for this compound. Therefore, this whitepaper adopts a dual approach:

-

Predictive Analysis: We will extrapolate the likely solubility and stability characteristics of this compound by examining its constituent functional groups (a chloro group, a phenoxy group, and an aniline moiety) and drawing parallels with structurally analogous compounds for which data is available, such as 2-chloroaniline.

-

Methodological Empowerment: Crucially, this guide provides the detailed, field-proven experimental protocols necessary for you, the researcher, to determine these critical parameters in your own laboratory. The focus is not just on what the properties might be, but on how to authoritatively measure them.

This document is structured to serve as a practical and scientifically rigorous resource, blending theoretical principles with actionable experimental workflows.

Molecular Structure and Physicochemical Profile

This compound possesses a unique combination of functional groups that dictate its chemical behavior. The aniline group provides basicity, the ether linkage of the phenoxy group offers some polarity and hydrogen bond accepting capability, and the chloro-substituent adds to the molecule's lipophilicity.

Caption: Chemical structure of this compound.

While experimental data for the target molecule is not available, we can reference properties of related compounds to form a baseline hypothesis. For instance, 2-chloroaniline is a liquid at room temperature that darkens on exposure to air and is practically insoluble in water but soluble in acids and most common organic solvents.[1] 2-Chloro-5-methoxyaniline is a solid with a melting point of 23-27 °C.[2] Given the increased molecular weight and the bulky phenoxy group, this compound is expected to be a solid at room temperature with low aqueous solubility and good solubility in a range of organic solvents.

Solubility Profile: A Predictive and Practical Approach

The principle of "like dissolves like" is the cornerstone of solubility prediction. The aromatic rings and chloro group contribute to a non-polar character, while the amine (NH2) and ether (-O-) groups introduce polarity and the potential for hydrogen bonding.

Theoretical Causality behind Solvent Selection

-

Aqueous Solvents: Due to its significant non-polar surface area, the molecule is predicted to have very low solubility in neutral water. However, the basic aniline group (pKa of the conjugate acid of aniline is ~4.6) suggests that solubility will dramatically increase in acidic aqueous solutions (e.g., 0.1 M HCl) due to the formation of a soluble ammonium salt.[3] Conversely, it should remain insoluble in basic solutions (e.g., 0.1 M NaOH).

-

Organic Solvents: Solubility is expected to be favorable in a range of organic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, THF): Good solubility is anticipated due to dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is expected, facilitated by hydrogen bonding between the solvent's hydroxyl group and the molecule's amine and ether functionalities.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Moderate to low solubility is predicted. While the molecule has significant non-polar character, the polar groups may limit miscibility with purely non-polar solvents.

-

Data Summary (Predicted)

The following table summarizes the predicted qualitative solubility based on structural analysis. It is imperative that these predictions are confirmed via the experimental protocol provided below.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water (pH 7.0) | Insoluble | Large non-polar structure. |

| 0.1 M HCl | Soluble | Formation of a water-soluble ammonium salt. | |

| 0.1 M NaOH | Insoluble | The molecule is a weak base; no salt formation. | |

| Polar Protic | Methanol, Ethanol | Soluble | Hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile | Soluble | Favorable dipole-dipole interactions. |

| Non-Polar | Toluene, Dichloromethane | Sparingly Soluble | Balance of polar and non-polar characteristics. |

| Hexane | Insoluble | Polarity of amine/ether groups dominates. |

Experimental Protocol: Thermodynamic Solubility Determination

This protocol uses the shake-flask method, a gold standard for determining thermodynamic solubility. The self-validating nature of this protocol lies in ensuring that equilibrium is reached and that the analytical method used for quantification is specific and accurate.

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvents. An excess is confirmed by the presence of undissolved solid.

-

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is achieved.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature, or centrifuge them, to allow the undissolved solid to settle completely.

-

Sampling: Carefully withdraw a small aliquot from the clear supernatant of each vial.

-

Dilution: Immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile) to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.[4][5] Determine the concentration against a standard curve prepared from a known weight of the compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for a comprehensive forced degradation study.

Conclusion and Forward Recommendations

This guide provides a robust framework for characterizing the solubility and stability of this compound. While we have offered scientifically grounded predictions based on analogous structures, the core value of this document lies in the detailed, actionable protocols. By systematically executing the described solubility and forced degradation studies, researchers can generate the definitive data required for informed decision-making in drug formulation, process development, and regulatory submissions. The stability of aniline-containing compounds can be complex, and a thorough investigation using these methods is not just recommended, but essential for program success.

References

-

PubChem. (n.d.). 2-Chloro-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 2-CHLOROANILINE. Retrieved from [Link]

-

Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Angene Chemical. (n.d.). 2-Chloro-5-methoxyaniline(CAS# 2401-24-3). Retrieved from [Link]

-

Mondal, U. K. (2014). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

-

Queen's University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Lee, J., et al. (2021). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. Retrieved from [Link]

-

Bajaj, S., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

-

El-Shaheny, R. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

-

Synectics. (n.d.). Chapter 2. Retrieved from [Link]

-

Kumar, V., & Kumar, P. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Retrieved from [Link]

-

ICH. (2025). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

-

Alsante, K. M., et al. (2025). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

-

KQC. (2026). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility. Retrieved from [Link]

Sources

- 1. 2-Chloroaniline | C6H6ClN | CID 7240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-クロロ-5-メトキシアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. bellevuecollege.edu [bellevuecollege.edu]

- 4. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Medicinal Chemistry Applications of 2-Chloro-5-phenoxyaniline

This technical guide details the medicinal chemistry profile, synthesis, and applications of 2-Chloro-5-phenoxyaniline (CAS: 74865-98-8).

Executive Summary

This compound is a specialized aromatic building block used primarily in the synthesis of small-molecule inhibitors targeting epigenetic regulators (specifically BET bromodomains) and kinase signaling pathways. Its structural value lies in its dual functionality: the 2-chloro group provides steric control (forcing non-planar conformations) and electronic deactivation, while the 5-phenoxy moiety serves as a lipophilic anchor, capable of penetrating deep hydrophobic pockets (e.g., the WPF shelf in bromodomains).

| Compound Property | Data |

| CAS Number | 74865-98-8 |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Key Functionality | Primary aniline (nucleophile), Aryl chloride (coupling partner), Phenoxy ether (hydrophobic tail) |

| Primary Application | Intermediate for BET Bromodomain Inhibitors (e.g., cancer therapy) |

Synthetic Utility & Manufacturing

The synthesis of this compound is non-trivial due to the need to install the phenoxy ether without affecting the oxidation state of the amine or the integrity of the chlorine atom.

Primary Synthesis Route: Copper-Catalyzed Ullmann Coupling

The most robust laboratory-scale method involves the O-arylation of 3-amino-4-chlorophenol with iodobenzene. This route avoids the harsh reduction steps required by nitro-precursor methods and preserves the sensitive chloro-substituent.

Reaction Logic:

-

Ligand (Picolinic Acid): Stabilizes the Cu(I) species, allowing the coupling to proceed at lower temperatures (80–100°C) compared to traditional Ullmann conditions (>150°C), preventing dechlorination.

-

Base (K₃PO₄): Mild enough to deprotonate the phenol (pKa ~10) without interfering with the aniline.

Step-by-Step Experimental Protocol

Based on Patent AU 2014348191 B2 methodologies.

-

Preparation: Heat gun-dry a 100-mL round-bottom flask and equip with a magnetic stir bar and argon inlet.

-

Charging: Add the following solids:

-

Solvent Addition: Add Dimethylsulfoxide (DMSO) (28 mL) and Iodobenzene (3.41 g, 16.72 mmol).

-

Reaction: Purge with argon, seal, and heat to 90°C for 18–24 hours. Monitor by LC-MS for the consumption of the phenol.

-

Workup:

-

Purification: Flash chromatography (Hexanes/Ethyl Acetate gradient).

Visualization of Synthesis Pathway

Caption: Cu-catalyzed Ullmann coupling utilizing picolinic acid to selectively arylate the phenol position.[2]

Medicinal Chemistry Applications

BET Bromodomain Inhibition

The primary high-value application of this compound is as a pharmacophore fragment in BET (Bromodomain and Extra-Terminal) inhibitors. These drugs target proteins like BRD4, which regulate the expression of oncogenes such as c-Myc.

-

Structural Role: The aniline nitrogen serves as a linker attachment point (typically forming a urea or amide).

-

Pharmacophore Mapping:

-

The 5-Phenoxy Group: Extends into the "WPF shelf" (a hydrophobic region defined by Trp-Pro-Phe residues) of the bromodomain binding pocket. This interaction is critical for high-affinity binding and selectivity over other bromodomains.

-

The 2-Chloro Group: Induces a torsion angle between the aniline ring and the attached linker. This "twist" pre-organizes the molecule into a bioactive conformation, reducing the entropy penalty upon binding.

-

Kinase Inhibitors (Type II)

The 2-chloro-5-phenoxy scaffold is bioisosteric to the diaryl ether moieties found in Type II kinase inhibitors (e.g., Sorafenib derivatives).

-

Mechanism: The phenoxy group occupies the hydrophobic "back pocket" adjacent to the ATP binding site (the DFG-out conformation).

-

Electronic Effect: The electron-withdrawing chlorine atom at the ortho-position lowers the pKa of the aniline nitrogen, modulating the hydrogen bond donor capability if converted to a urea.

Visualization of Pharmacophore Interactions

Caption: Pharmacophore mapping of the molecule within the binding pocket of BET bromodomain proteins.

Critical Quality Attributes (CQA) for Drug Development

When using this compound as a GMP intermediate, the following impurities must be controlled:

| Impurity | Origin | Control Strategy |

| 3-Amino-4-chlorophenol | Unreacted starting material | Monitor via HPLC (Polarity difference allows separation). |

| Dechlorinated Analog | Side reaction (Pd/Cu catalysis) | Avoid high temperatures (>110°C); use mild ligands like picolinic acid. |

| Bis-arylated Amine | Over-reaction (N-arylation) | Use excess base carefully; the aniline is less nucleophilic than the phenoxide, but N-arylation can occur if the phenol is consumed. |

References

-

Patent AU 2014348191 B2 . BET Family Bromodomain Inhibitors. (2015).[1] Describes the specific synthesis of this compound using CuI/picolinic acid catalysis.

-

CN Patent 116514669B . Synthesis method of this compound. (2025).[1] Details industrial optimization of the synthesis route.

-

PubChem Compound Summary . This compound (CAS 74865-98-8). National Center for Biotechnology Information.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Preparation method of 2-amino-5- chlorobenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

A Guide to 2-Amino-4-chlorodiphenyl Ether (5-Chloro-2-phenoxyaniline): A Versatile Building Block for Heterocyclic Scaffolds in Medicinal Chemistry

Abstract

2-Amino-4-chlorodiphenyl ether, systematically known as 5-Chloro-2-phenoxyaniline, is a bifunctional organic molecule that has emerged as a critical starting material in the synthesis of complex molecular architectures. Its unique structure, featuring a nucleophilic aniline moiety, a diaryl ether linkage, and a strategically placed chlorine atom, makes it an exceptionally versatile building block. This technical guide provides an in-depth exploration of 2-Amino-4-chlorodiphenyl ether, detailing its physicochemical properties, common synthetic routes, and, most importantly, its application in the construction of high-value heterocyclic scaffolds. We will focus on its utility in synthesizing quinoxaline derivatives, a core motif in numerous kinase inhibitors, thereby highlighting its significance for researchers, medicinal chemists, and professionals in drug development. This document provides field-proven insights, detailed experimental protocols, and a mechanistic understanding of its reactivity to empower scientists in leveraging this compound for novel molecular design.

Introduction to 2-Amino-4-chlorodiphenyl Ether (CAS 93-67-4)

2-Amino-4-chlorodiphenyl ether, often referred to by its common name 5-Chloro-2-phenoxyaniline, is a substituted aniline derivative that serves as a key intermediate in various chemical industries.[1][2] While it finds use as an intermediate for acid dyes, its primary value in the pharmaceutical sector lies in its capacity to act as a precursor for complex heterocyclic systems.[1] The aniline nitrogen provides a reactive site for N-alkylation, acylation, and cyclization reactions, while the chlorine atom offers a handle for cross-coupling reactions or can be used to modulate the electronic properties and metabolic stability of target molecules.

Structure and Nomenclature

The structure consists of a phenoxy group at the 2-position and a chlorine atom at the 5-position of an aniline ring. To avoid ambiguity, this guide will refer to the compound by its CAS Registry Number, 93-67-4, and the systematic name 5-Chloro-2-phenoxyaniline.

-

IUPAC Name: 5-chloro-2-phenoxyaniline[3]

-

CAS Number: 93-67-4[3]

-

Molecular Formula: C₁₂H₁₀ClNO[3]

-

Common Synonyms: 2-Amino-4-chlorodiphenyl ether, 5-Chloro-2-phenoxybenzenamine[3]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. It is a solid at room temperature, with solubility in common organic solvents.

| Property | Value | Source |

| Molecular Weight | 219.67 g/mol | [3] |

| Appearance | White to Gray to Brown powder/crystal | [1] |

| Melting Point | 41-44 °C | [1] |

| Boiling Point | 192 °C at 12 mmHg | [1] |

| pKa | 3.08 (Predicted) | [1] |

| Storage Temperature | Room temperature, under inert atmosphere | [1] |

Safety and Handling

As with all aniline derivatives, 5-Chloro-2-phenoxyaniline requires careful handling. It is classified as a skin and eye irritant and may cause respiratory irritation.[3][4]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves and safety glasses, and avoid breathing dust.[4] Always consult the latest Safety Data Sheet (SDS) before use.[4]

Synthesis of the Building Block

The most common and industrially relevant synthesis of 5-Chloro-2-phenoxyaniline is a two-step process. This pathway is logical and robust, beginning with a nucleophilic aromatic substitution to form the diaryl ether bond, followed by the reduction of a nitro group to the target aniline.

Synthetic Pathway Overview

The synthesis starts from 2,5-dichloronitrobenzene. A Williamson ether synthesis-type reaction with phenol, facilitated by a base, selectively displaces the chlorine atom at the 2-position, which is activated by the ortho-nitro group. The resulting nitro-diaryl ether intermediate is then reduced to the desired aniline.[1]

Sources

An In-Depth Technical Guide to 2-Chloro-5-phenoxyaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-phenoxyaniline, a substituted diphenyl ether, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic and structural characteristics, arising from the interplay of the chloro, phenoxy, and amino substituents, make it a valuable intermediate in the synthesis of a diverse range of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, detailed synthetic methodologies, in-depth characterization, and a survey of its applications, with a particular focus on its role in drug discovery and development.

Introduction and Historical Context

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is fundamental for its application in research and development. The following table summarizes its key physicochemical properties and expected spectroscopic data based on its structure and information available for analogous compounds.

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| IUPAC Name | 5-Chloro-2-phenoxyaniline[1] |

| CAS Number | 93-67-4[1] |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not explicitly found in search results |

| Boiling Point | Not explicitly found in search results |

| Solubility | Expected to be soluble in common organic solvents |

| ¹H NMR | Expected signals in the aromatic region (δ 6.5-7.5 ppm) and a broad singlet for the -NH₂ protons. |

| ¹³C NMR | Expected signals for 12 distinct carbon atoms, including those influenced by the chloro, amino, and phenoxy groups. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-O-C stretching (around 1200-1250 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z 219 and a characteristic isotopic pattern due to the presence of chlorine (M+2 peak at ~33% intensity of M⁺). |

Synthetic Methodologies

The synthesis of this compound can be approached through several established synthetic strategies, primarily involving the formation of the diaryl ether linkage. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation Approach

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds.[2] In the context of synthesizing this compound, this would typically involve the reaction of a substituted chloronitrobenzene with a phenol, followed by the reduction of the nitro group. A plausible synthetic route is outlined below.

This protocol is adapted from a similar synthesis of 2-nitro-5-phenoxyaniline.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-chloro-2-nitroaniline (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent and Catalyst: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Introduce a copper catalyst, such as copper(I) iodide (CuI) (0.1 eq), and a ligand like 1,10-phenanthroline (0.1 eq) to facilitate the reaction.[4]

-

Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-160 °C) and maintain it for several hours to days, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and dilute it with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

The resulting 2-nitro-5-phenoxyaniline can then be reduced to the target molecule, this compound.

-

Reduction: Dissolve the 2-nitro-5-phenoxyaniline in a suitable solvent such as ethanol or ethyl acetate. Add a reducing agent, for instance, tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Work-up: After the reduction is complete (monitored by TLC), neutralize the reaction mixture and extract the product. Purify as described above.

Caption: Synthetic pathway to this compound via Ullmann condensation.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that is often more efficient and proceeds under milder conditions than the Ullmann condensation.[5][6] This approach would involve the coupling of an aryl halide with an amine.

This generalized protocol is based on the principles of the Buchwald-Hartwig amination.

-

Reaction Setup: In a Schlenk tube or a similar inert atmosphere reaction vessel, combine 2-bromo-4-chloro-1-phenoxybenzene (1.0 eq), an ammonia equivalent such as benzophenone imine or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq).

-

Solvent and Base: Add an anhydrous solvent like toluene or dioxane and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture, quench with water, and extract the product with an organic solvent. Purify the crude product using column chromatography. If a protecting group like benzophenone imine was used, a subsequent hydrolysis step with an acid is required to reveal the primary amine.

Caption: Synthesis of this compound via Buchwald-Hartwig amination.

Applications in Drug Discovery and Materials Science

This compound serves as a crucial intermediate in the synthesis of various compounds with significant biological activities and material properties.

Pharmaceutical Applications

The phenoxyaniline scaffold is present in a number of drug candidates and approved pharmaceuticals. The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. For instance, related phenoxyaniline derivatives have been investigated for their potential in treating a range of diseases.[7] The presence of the chloro and amino groups provides handles for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The quinoxaline ring system, which can be synthesized from ortho-diamines, is found in numerous anticancer agents, and this compound could serve as a precursor to such structures after further functionalization.[8]

Dye and Pigment Industry

Substituted anilines are foundational components in the synthesis of azo dyes and other colorants. The chromophoric properties of molecules derived from this compound can be tuned by diazotization of the amino group and subsequent coupling with various aromatic compounds. The chloro and phenoxy substituents can influence the color, fastness, and solubility of the resulting dyes.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Based on data for structurally similar compounds like 5-chloro-2-methoxyaniline and 2-chloro-5-nitroaniline, it is advisable to handle this compound with care.[9][10]

-

Hazard Identification: May cause skin and serious eye irritation. May also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a fume hood.

-

Toxicology: The toxicological properties have not been fully investigated. It is prudent to treat it as a potentially hazardous substance.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in drug discovery and materials science. While its specific discovery and history are not well-documented, its synthesis can be reliably achieved through established methods such as the Ullmann condensation and the Buchwald-Hartwig amination. The strategic placement of its functional groups allows for a wide range of chemical transformations, making it a key building block for the creation of novel molecules with desired biological and physical properties. Further research into the applications of this compound and its derivatives is likely to yield new and important discoveries.

References

- BenchChem. (n.d.). The Discovery and Synthetic History of 2-Amino-5-chloro-2'-fluorobenzophenone: A Technical Guide.

- Google Patents. (n.d.). CN102070471A - Medicine intermediate 2-phenoxy aniline and preparation method thereof.

- Synthesis and characterization of polyaniline salts with phenoxy acetic acids by emulsion polymerization. (n.d.).

- PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chloroaniline.

- Chem-Impex. (n.d.). 2-Chloro-5-methoxyaniline.

- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. (n.d.).

- Biosynth. (n.d.). 2-Chloro-5-methoxyaniline | 2401-24-3 | FC03021.

- 2-Chloro-5-nitroaniline - PMC - NIH. (n.d.).

- Guidechem. (n.d.). How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ.

- ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitroaniline.

- PrepChem.com. (n.d.). Synthesis of 2-nitro-5-phenoxyaniline.

- Google Patents. (n.d.). US6162832A - 2-Phenoxyaniline derivatives.

- ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitroaniline.

- TCI Chemicals. (n.d.). 2-Chloro-5-methoxyaniline Hydrochloride | 85006-21-9.

- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.

- 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. (2024).

- PubChem. (n.d.). 5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738.

- PubChem. (n.d.). 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763.

- PubChem. (n.d.). 2-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 22691.

- Thermo Fisher Scientific. (n.d.). 2-Chloro-5-methoxyaniline, 98+%.

- Taylor & Francis. (n.d.). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands: Future Medicinal Chemistry.

- Semantic Scholar. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique.

- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

- Wikipedia. (n.d.). Ullmann condensation.

- ChemicalBook. (n.d.). 5-Chloro-2-phenoxyaniline | 93-67-4.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..

- Sigma-Aldrich. (n.d.). 2-Chloro-5-methoxyaniline 97 2401-24-3.

- ChemicalBook. (n.d.). 5-Chloro-2-phenoxyaniline manufacturers and suppliers in india.

- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- Google Patents. (n.d.). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

- PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.

- Globe Thesis. (2009). 2 - Chloro - 4 - (4 - Chlorophenoxy) - Of Acetophenone Synthesis And Study Of The Ullmann Reaction.

- PubMed. (2025). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines.

Sources

- 1. 5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. prepchem.com [prepchem.com]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US6162832A - 2-Phenoxyaniline derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chloro-5-nitroaniline | C6H5ClN2O2 | CID 22691 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

2-Chloro-5-phenoxyaniline as an intermediate for pharmaceutical compounds.

Application Note: 2-Chloro-5-phenoxyaniline as a Pharmaceutical Intermediate

Executive Summary

This compound (CAS 74865-98-8) is a critical pharmacophore intermediate, primarily utilized in the synthesis of BET (Bromodomain and Extra-Terminal motif) inhibitors and specific kinase inhibitors. Its structural uniqueness lies in the ortho-chloro, meta-phenoxy substitution pattern relative to the amine, which provides a distinct steric and lipophilic profile essential for binding into hydrophobic pockets of target proteins (e.g., BRD4).

This guide provides a validated protocol for the regioselective synthesis of this compound via Copper(I)-catalyzed Ullmann coupling, alongside downstream application workflows and rigorous quality control standards.

Chemical Profile & Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 74865-98-8 |

| Molecular Formula | C₁₂H₁₀ClNO |

| Molecular Weight | 219.67 g/mol |

| Appearance | Off-white to pale brown solid |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in water |

| Key Functional Groups | Primary Amine (-NH₂), Aryl Chloride (-Cl), Ether Linkage (-O-) |

| Stability | Light sensitive; Store under inert atmosphere at 2-8°C |

Synthesis Protocol: The Modified Ullmann Route

Objective: Regioselective synthesis of this compound from 3-amino-4-chlorophenol. This route avoids the formation of regioisomers common in nucleophilic aromatic substitution (SₙAr) of nitrobenzenes.

Mechanism: Copper(I)-catalyzed C-O coupling (O-arylation) assisted by a picolinic acid ligand.

Reagents & Materials:

-

Precursor: 3-Amino-4-chlorophenol (1.0 equiv)

-

Coupling Partner: Iodobenzene (1.2 equiv)

-

Catalyst: Copper(I) Iodide (CuI) (0.05 equiv)

-

Ligand: Picolinic Acid (0.1 equiv)

-

Base: Potassium Phosphate (K₃PO₄) (2.0 equiv)

-

Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Charging: Under a nitrogen stream, charge the flask with:

-

Solvation: Add anhydrous DMSO (28 mL) via syringe.

-

Substrate Addition: Add Iodobenzene (3.41 g, 16.72 mmol).

-

Reaction: Heat the mixture to 90°C for 12–16 hours.

-

Checkpoint: Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS. Look for the disappearance of the phenol starting material (Rt ~ 2.1 min) and formation of the product (Rt ~ 3.4 min).

-

-

Work-up:

-

Cool reaction to room temperature.

-

Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove DMSO and inorganic salts.

-

Wash the organic layer with brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-20% Ethyl Acetate in Hexanes).

-

Yield: Expected yield is 75–85% .

Critical Note: The order of addition is crucial. Premixing the catalyst and ligand in DMSO before adding the base can enhance catalytic turnover.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the retrosynthetic logic and the downstream application of this compound in creating BET bromodomain inhibitors.

Figure 1: Synthetic pathway from precursor to API, highlighting the critical Copper-catalyzed Ullmann coupling step.

Quality Control & Analytical Methods

To ensure the intermediate meets pharmaceutical grade standards (Purity > 98%), the following analytical methods are required.

A. HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Main peak area > 98.0%; Single largest impurity < 0.5%.

B. ¹H NMR Validation (400 MHz, DMSO-d₆)

-

Characteristic Signals:

-

δ 5.40 ppm (s, 2H): Broad singlet corresponding to the -NH₂ protons.

-

δ 6.30 ppm (d, 1H): Doublet for the proton ortho to the amine (C6 position).

-

δ 7.10–7.40 ppm (m, 5H): Multiplet corresponding to the Phenoxy ring protons.

-

Absence of OH: Confirm disappearance of the phenolic -OH signal (typically > 9.0 ppm in precursor).

-

Pharmaceutical Applications

Target Class: BET Bromodomain Inhibitors

This compound serves as the "tail" moiety in several investigational cancer drugs targeting the BET family of proteins (BRD2, BRD3, BRD4).

-

Mechanistic Role: The phenoxy group extends into the "WPF shelf" region of the bromodomain binding pocket, providing hydrophobic interactions that increase potency. The chlorine atom at the 2-position locks the conformation of the aniline, reducing entropic penalty upon binding.

-

Protocol for Amide Coupling (Example):

-

Dissolve the carboxylic acid scaffold (e.g., a substituted thiazole or pyridine derivative) in DMF.

-

Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes.

-

Add This compound (1.0 equiv).

-

Stir at RT for 4 hours. Monitor conversion to the amide.

-

Safety & Handling (E-E-A-T)

-

Toxicity: Like many chloroanilines, this compound is potentially toxic if swallowed or absorbed through the skin.[2] It may induce methemoglobinemia .

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

-

Waste Disposal: Aqueous waste containing copper catalysts must be segregated and treated as heavy metal waste. Organic waste must be incinerated.

References

-

Albrecht, B. K., et al. (2015). Bromodomain Inhibitors and Uses Thereof. Patent AU 2014348191 B2.

- Primary source for the synthesis protocol of this compound via Ullmann coupling.

-

Gehling, V. S., et al. (2013). Discovery, Design, and Synthesis of Isoxazole-Based BET Bromodomain Inhibitors. ACS Medicinal Chemistry Letters, 4(9), 835-840.

- Contextualizes the use of phenoxy-aniline motifs in BET inhibitor design.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 74865-98-8.

- Verification of chemical identifiers and safety d

Sources

scale-up synthesis of 2-Chloro-5-phenoxyaniline for industrial applications

Executive Summary

Target Molecule: 2-Chloro-5-phenoxyaniline (CAS: 53664-96-3) Role: Key intermediate for pharmaceutical APIs (e.g., diaryl ether-based kinase inhibitors) and high-performance agrochemicals. Challenge: The specific 1,2,5-substitution pattern (Amine-Chloro-Phenoxy) is difficult to access via standard Nucleophilic Aromatic Substitution (SnAr) because the phenoxy group is meta to the activating nitro/amine precursors, rendering direct displacement on a nitrobenzene scaffold ineffective.

Solution: This protocol details a robust, scalable 4-step synthesis starting from 3-aminophenol . The route leverages the directing power of the hydroxyl group to install the chlorine atom with high regioselectivity, followed by a copper-catalyzed Ullmann ether synthesis to install the phenoxy moiety. This pathway avoids expensive palladium catalysts and hazardous nitration isomers.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the "Protection-Chlorination-Arylation" sequence. Direct chlorination of 3-phenoxyaniline yields a mixture of isomers (para- to the amine vs. para- to the ether). By starting with 3-aminophenol, we utilize the orthogonal directing effects of the acetamido and hydroxyl groups.

Reaction Pathway (Graphviz Diagram)

Caption: Synthetic pathway designed for regioselective installation of the chlorine atom followed by ether formation.

Detailed Experimental Protocol

Step 1: Acetylation of 3-Aminophenol

Objective: Protect the amine to modulate reactivity and prevent oxidation.

-

Reagents: 3-Aminophenol (1.0 eq), Acetic Anhydride (1.1 eq), Ethyl Acetate (Solvent).

-

Protocol:

-

Charge 3-aminophenol (109 g, 1.0 mol) and Ethyl Acetate (500 mL) into a 2L reactor.

-

Heat to 40°C to dissolve.

-

Add Acetic Anhydride (112 g, 1.1 mol) dropwise over 60 mins, maintaining temp < 60°C (Exothermic).

-

Stir at 60°C for 2 hours. Monitor by TLC/HPLC (Target: <0.5% SM).

-

Cool to 0-5°C. The product precipitates.

-

Filter and wash with cold Ethyl Acetate. Dry at 50°C.

-

-

Yield: ~90-95% (White solid).[1]

Step 2: Regioselective Chlorination

Objective: Install Chlorine at the C4 position (relative to OH), which corresponds to the C2 position relative to the nitrogen in the final target.

-

Mechanism: The OH group is a stronger activator than NHAc. Chlorination occurs para to the OH group (and ortho to the NHAc group).

-

Reagents: 3-Acetamidophenol (151 g, 1.0 mol), Sulfuryl Chloride (SO2Cl2, 1.05 eq), 1,4-Dioxane or Chlorobenzene.

-

Protocol:

-

Suspend 3-Acetamidophenol in 1,4-Dioxane (750 mL). Cool to 0°C.[2]

-

Add SO2Cl2 (141 g, 1.05 mol) dropwise over 2 hours. Critical: Keep T < 10°C to avoid di-chlorination.

-

Stir at 10°C for 4 hours.

-

Quench by pouring into Ice Water (2 kg).

-

Filter the precipitate.[3] Recrystallize from Ethanol/Water to remove the minor regioisomer (6-chloro isomer).

-

-

Yield: ~75-80% (2-Chloro-5-hydroxyacetanilide).

-

Checkpoint: 1H NMR should show para-coupling pattern for protons adjacent to OH/Cl if applicable, or specific shifts confirming 1,2,4,5 substitution pattern.

Step 3: Ullmann Ether Synthesis (O-Arylation)

Objective: Construct the diaryl ether bond.

-

Reagents: 2-Chloro-5-hydroxyacetanilide (185.5 g, 1.0 mol), Bromobenzene (1.2 eq), CuI (10 mol%), 1,10-Phenanthroline (20 mol%), K3PO4 (2.0 eq), Toluene or DMSO.

-

Protocol:

-

In a reactor inerted with N2, charge the Phenol intermediate, K3PO4 (424 g), CuI (19 g), and Ligand (36 g).

-

Add Toluene (1.5 L) and Bromobenzene (188 g).

-

Heat to reflux (110°C) with vigorous stirring for 12-24 hours.

-

Workup: Cool to RT. Filter inorganic salts. Wash filter cake with Toluene.

-

Wash organic filtrate with dilute HCl (to remove ligand/copper) and Brine.

-

Concentrate to obtain crude ether.

-

-

Yield: ~80-85%.

Step 4: Hydrolysis (Deprotection)

Objective: Reveal the free amine.

-

Reagents: Intermediate from Step 3, HCl (6N), Ethanol.

-

Protocol:

-

Dissolve crude amide in Ethanol (500 mL).

-

Add 6N HCl (300 mL).

-

Reflux (80°C) for 4 hours.

-

Cool to RT. Neutralize with NaOH (20% aq) to pH 8-9.

-

Extract with Ethyl Acetate or Dichloromethane.

-

Distill solvent.[2] Recrystallize final product from Hexane/Toluene.

-

-

Final Yield: ~90% for this step.[3]

Process Flow & Unit Operations

Caption: Unit operation sequence for the industrial manufacturing process.

Key Technical Specifications

| Parameter | Specification | Rationale |

| Appearance | Off-white to pale brown crystalline solid | Oxidation of anilines leads to color; purity indicator. |

| Assay (HPLC) | > 98.5% | Required for pharma intermediate qualification. |

| Regio-Isomer | < 0.5% (4-chloro-3-phenoxyaniline) | Critical impurity from Step 2; difficult to remove downstream. |

| Copper Content | < 20 ppm | Residual catalyst from Step 3 must be scavenged. |

| Water Content | < 0.5% | Dryness required for subsequent coupling reactions. |

Safety & Scale-Up Considerations

-

Sulfuryl Chloride (SO2Cl2): Highly corrosive and reacts violently with water. Use a scrubber system for HCl/SO2 gas evolution. Maintain strict temperature control (0-10°C) to prevent thermal runaway and over-chlorination.

-

Ullmann Coupling: The reaction requires high temperatures (110°C+). Ensure reactor pressure ratings are sufficient if using lower-boiling solvents. Copper waste requires specific disposal protocols (heavy metal).

-

Dust Explosion: The dry intermediates (acetanilides) are organic powders. Ground all equipment and use inert atmosphere during solids handling.

References

-

Synthesis of this compound. Patent CN116514669B. (2025).[4] (Primary industrial source).

- Regioselective chlorination of phenols and anilines.Journal of Organic Chemistry. Describes the directing effects of acetamido vs hydroxyl groups.

-

Copper-catalyzed Ullmann ether synthesis. Organic Process Research & Development. General protocols for scalable diaryl ether formation.

Sources

- 1. US5068392A - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]

- 2. CN102146054A - Piperlongumine derivatives and medicinal composition and application to preparation of medicament for inhibiting tumor growth thereof - Google Patents [patents.google.com]

- 3. CN103787963A - Efficient preparation of 4-dimethylaminopyridine - Google Patents [patents.google.com]

- 4. CN106478504B - Process for the preparation of Roxadustat intermediates - Google Patents [patents.google.com]

Application Note: Strategic Derivatization of 2-Chloro-5-phenoxyaniline for the Development and Screening of Kinase Inhibitors

Abstract

The 2-Chloro-5-phenoxyaniline scaffold is a key pharmacophore found in numerous biologically active compounds, particularly kinase inhibitors. Its structural features offer a versatile platform for medicinal chemistry exploration. However, the parent molecule itself is often a starting point rather than a final drug candidate. Strategic derivatization of its primary amine is essential to modulate physicochemical properties, explore the structure-activity relationship (SAR), and enhance target potency and selectivity. This document provides a comprehensive guide for researchers, detailing robust synthetic protocols for the derivatization of this compound via N-acylation, N-sulfonylation, and urea/thiourea formation. Furthermore, it outlines detailed, high-throughput protocols for screening the resulting derivatives in common biological assays for kinase inhibition, including Homogeneous Time-Resolved Fluorescence (HTRF) and Fluorescence Polarization (FP) assays.

Introduction: The Rationale for Derivatization

This compound is considered a "privileged scaffold" in drug discovery. The phenoxyaniline core is present in several approved kinase inhibitors, where it often serves as a crucial hinge-binding motif, interacting with the ATP-binding site of protein kinases. The primary aromatic amine at the C2 position is a critical handle for chemical modification. Derivatization at this site allows for the systematic introduction of diverse chemical functionalities, which can profoundly impact the molecule's properties:

-

Exploring Structure-Activity Relationships (SAR): Introducing a variety of substituents allows chemists to probe the steric and electronic requirements of the target's binding pocket, leading to the identification of more potent compounds.

-

Modulating Physicochemical Properties: Modifications can alter solubility, lipophilicity (LogP), and metabolic stability, which are critical for developing compounds with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Improving Target Engagement: New functional groups can form additional hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein, thereby increasing binding affinity and residence time.

This guide explains the causality behind key experimental choices, providing researchers with the foundational knowledge to not only replicate these protocols but also adapt them for their specific drug discovery campaigns.

Synthetic Derivatization Strategies

The nucleophilic character of the aniline nitrogen makes it amenable to a range of chemical transformations. We present three common and reliable strategies for derivatization.

Workflow: From Scaffold to Screening

The overall process involves the synthesis of a focused library of derivatives, followed by purification, characterization, and screening in robust biological assays to identify promising hits for further optimization.

Caption: Overall experimental workflow from synthesis to hit identification.

Strategy 1: N-Acylation to Form Amides

N-acylation is a fundamental method for introducing a wide array of substituents. The resulting amide bond is generally stable and can act as a hydrogen bond donor or acceptor. The reaction proceeds via nucleophilic acyl substitution, where the aniline nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride.

-

Principle: The aniline nitrogen acts as a nucleophile, attacking the carbonyl of the acylating agent (e.g., acetyl chloride). A mild base, such as pyridine or triethylamine, is used to quench the HCl byproduct generated during the reaction.

-

Materials & Reagents:

-

This compound

-

Acyl chloride or anhydride (e.g., benzoyl chloride, acetyl chloride)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

-

Add the desired acyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl (optional, to remove excess pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification & Characterization:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm mass and purity, and by ¹H NMR to verify the structure.

-

Strategy 2: N-Sulfonylation to Form Sulfonamides

Sulfonamides are a cornerstone of medicinal chemistry. The sulfonamide N-H is acidic and can act as a strong hydrogen bond donor, often mimicking the phosphate group of ATP in kinase binding.[1]

-

Principle: Similar to acylation, this reaction involves the nucleophilic attack of the aniline on the electrophilic sulfur atom of a sulfonyl chloride.[2] The reaction is typically performed in the presence of a base to neutralize the generated HCl.

-

Materials & Reagents:

-

This compound

-

Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

-

Anhydrous Pyridine (can be used as both solvent and base) or DCM

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Step-by-Step Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous pyridine at room temperature under a nitrogen atmosphere.

-

Cool the mixture to 0 °C.

-

Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to stir at room temperature overnight. Monitor by TLC.

-

Upon completion, pour the reaction mixture into ice-cold 1M HCl. A precipitate may form.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

-

-

Purification & Characterization:

-

Purify the crude solid by recrystallization or silica gel column chromatography.

-

Confirm the structure and purity using LC-MS and NMR spectroscopy.

-

Strategy 3: Urea and Thiourea Formation

Urea and thiourea moieties provide excellent hydrogen bonding capabilities and are frequently used to span across a protein's binding site. They are readily synthesized from the reaction of an amine with an isocyanate or isothiocyanate, respectively.[3][4]

-

Principle: This is a highly efficient addition reaction where the aniline nitrogen attacks the central carbon of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group.[3] The reaction is typically rapid and does not require a catalyst.

-

Materials & Reagents:

-

This compound

-

Isocyanate or isothiocyanate (e.g., phenyl isocyanate, methyl isothiocyanate)

-